N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide
Description
N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is a thiazole-based compound featuring a 3,4-dichlorophenylmethyl substituent at the 5-position of the thiazole ring and a pentanamide group at the 2-position. The 3,4-dichlorophenyl group enhances lipophilicity and may contribute to receptor binding, while the pentanamide chain influences solubility and metabolic stability.
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-2-3-4-14(20)19-15-18-9-11(21-15)7-10-5-6-12(16)13(17)8-10/h5-6,8-9H,2-4,7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBUTBRWNUQYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide typically involves the condensation of 3,4-dichlorobenzylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences and Implications
Core Heterocycle :
- Thiazole (target compound) vs. Oxadiazole (): Thiazole contains one nitrogen and one sulfur atom, offering distinct electronic properties compared to oxadiazole (two nitrogens). This affects binding to biological targets; e.g., thiazole derivatives often exhibit antimicrobial or anticancer activity, while oxadiazoles are explored for their metabolic stability .
- Thiadiazole (): Replacing thiazole's nitrogen with sulfur (thiadiazole) increases lipophilicity but may reduce hydrogen-bonding capacity .
Substituent Positioning and Halogenation :
- The 3,4-dichlorophenyl group in the target compound vs. 2,4-dichlorophenyl () or 2,3-dichlorophenyl (): Chlorine positioning influences steric hindrance and electronic effects. For example, 2,4-dichlorophenyl-substituted oxadiazoles showed selective anticancer activity against liver cancer cells .
Amide Chain Length: Pentanamide (target, ) vs. Acetamide derivatives are more polar, favoring different pharmacokinetic profiles .
Biological Activity Trends :
- Dichlorophenyl-substituted compounds (e.g., ) are frequently associated with anticancer or antibacterial activity due to enhanced electron-withdrawing effects and receptor affinity.
- Piperazine/diazepane-linked pentanamides () target dopamine receptors, highlighting the role of cyclic amines in central nervous system applications .
Research Findings and Data
Anticancer Activity
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives demonstrated IC50 values as low as 2.46 μg/mL against Hep-G2 liver cancer cells, emphasizing the importance of dichlorophenyl groups in cytotoxicity .
Biological Activity
Structure
N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide features a thiazole ring substituted with a dichlorophenyl group and a pentanamide chain. The molecular structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with a thiazole derivative, followed by amide coupling with pentanoic acid or its derivatives. This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been screened against various bacterial strains, including Escherichia coli and Staphylococcus aureus , showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Antifungal Activity
In addition to antibacterial properties, this compound has also demonstrated antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger , with varying degrees of effectiveness.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. This dual action contributes to its broad-spectrum antimicrobial effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers in 2020 evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The findings indicated that the compound exhibited superior activity compared to standard antibiotics like penicillin and amphotericin B against specific strains.
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives. It highlighted that modifications in the aromatic substituents significantly influenced antimicrobial potency. The presence of the dichlorophenyl moiety was crucial for enhancing activity against both bacterial and fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
